(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine chemical properties
(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine
Abstract
This technical guide provides a comprehensive theoretical and predictive overview of the chemical properties of (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine. As this compound is not extensively documented in current chemical literature, this document serves as a foundational resource for researchers, scientists, and drug development professionals. It outlines a plausible synthetic route, predicts physicochemical and spectroscopic characteristics, and discusses potential reactivity, biological activity, and safety considerations. The insights herein are derived from established chemical principles and data from structurally analogous compounds.
Introduction and Nomenclature
(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine is a secondary amine incorporating both a substituted benzyl moiety and a pyridinylmethyl group. This unique combination of a lipophilic isopropylbenzyl group and a polar, basic pyridine ring suggests potential applications in medicinal chemistry, where such scaffolds are common. The structure offers multiple points for further functionalization, making it an interesting building block for chemical synthesis.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-(4-isopropylbenzyl)pyridin-3-ylmethanamine |
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.34 g/mol |
| CAS Number | Not assigned (as of publication date) |
Proposed Synthesis: Reductive Amination
The most direct and efficient synthetic route to (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine is through reductive amination. This widely used method involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by in-situ reduction to the target secondary amine.[1] This approach avoids the common issue of over-alkylation often encountered with direct alkylation methods. Two equivalent pathways are presented below.
Synthetic Pathway Overview
The synthesis can be approached from two sets of commercially available starting materials:
-
Pathway A: 4-Isopropylbenzaldehyde and Pyridin-3-ylmethanamine.
-
Pathway B: 3-Pyridinecarboxaldehyde and 4-Isopropylbenzylamine.
The general workflow for this synthesis is depicted below.
Caption: General workflow for reductive amination synthesis.
Detailed Experimental Protocol (Pathway A)
This protocol is based on established procedures for reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent.[2][3]
Materials:
-
4-Isopropylbenzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-isopropylbenzaldehyde (1.0 eq) and anhydrous DCM (approx. 10 mL per mmol of aldehyde).
-
Add pyridin-3-ylmethanamine (1.1 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the stirring mixture. A slight exotherm may be observed.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, with 1-2% triethylamine to prevent streaking) to afford the pure (4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine.
Physicochemical Properties
The predicted physicochemical properties are derived from the constituent fragments of the molecule, namely 4-isopropylbenzylamine[7][8][9] and pyridin-3-ylmethanamine.[4][10]
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comments |
| Appearance | Colorless to pale yellow oil/liquid | Based on similar secondary benzylamines. |
| Boiling Point | > 250 °C (at atm. pressure) | Expected to be higher than starting materials due to increased molecular weight. |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, MeOH). Sparingly soluble in water. | The amine can be protonated to form a water-soluble salt. |
| pKa (Conjugate Acid) | Pyridine N: ~5.5-6.0Amine N: ~8.5-9.5 | The pyridine nitrogen is less basic than the secondary amine. The exact values are influenced by the electronic effects of the substituents. |
Spectroscopic and Spectrometric Characterization
The following spectral data are predicted based on the analysis of similar structures.[11][12][13][14][15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for structural confirmation.[18]
Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Isopropyl -CH₃ | 1.25 (d, 6H, J≈7 Hz) | ~24.0 |
| Isopropyl -CH | 2.90 (sept, 1H, J≈7 Hz) | ~33.8 |
| Benzyl -CH₂- | 3.75 (s, 2H) | ~53.5 |
| Pyridinylmethyl -CH₂- | 3.80 (s, 2H) | ~51.0 |
| Benzene C-H (ortho to CH₂) | 7.25 (d, 2H, J≈8 Hz) | ~128.5 |
| Benzene C-H (meta to CH₂) | 7.18 (d, 2H, J≈8 Hz) | ~126.5 |
| Pyridine H-2 | 8.55 (s, 1H) | ~149.0 |
| Pyridine H-4 | 7.70 (d, 1H, J≈8 Hz) | ~135.5 |
| Pyridine H-5 | 7.30 (dd, 1H, J≈8, 5 Hz) | ~123.5 |
| Pyridine H-6 | 8.50 (d, 1H, J≈5 Hz) | ~149.5 |
| Benzene C-ipso (CH₂) | - | ~137.0 |
| Benzene C-ipso (isopropyl) | - | ~148.0 |
| Pyridine C-3 | - | ~135.0 |
| Amine N-H | 1.8-2.5 (br s, 1H) | - |
Infrared (IR) Spectroscopy
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300 - 3350 | Weak - Medium |
| C-H Stretch (aromatic) | 3010 - 3080 | Medium |
| C-H Stretch (aliphatic) | 2850 - 2970 | Strong |
| C=C & C=N Stretch (aromatic) | 1450 - 1600 | Medium - Strong |
Mass Spectrometry (MS)
The fragmentation pattern in mass spectrometry is a key identifier.[19] For secondary benzylamines, fragmentation is often initiated by cleavage of the C-N bonds.[20][21][22][23][24]
Predicted Fragmentation (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 240
-
Base Peak: m/z = 133 (loss of the pyridin-3-ylmethyl radical, forming the [C₁₀H₁₃]⁺ 4-isopropylbenzyl cation).
-
Major Fragments:
-
m/z = 92 (pyridin-3-ylmethanamine radical cation)
-
m/z = 91 (tropylium ion, from rearrangement of the benzyl fragment)
-
Caption: Predicted major fragmentation pathways in EI-MS.
Reactivity and Stability
-
Basicity: The molecule possesses two basic nitrogen atoms. The secondary amine nitrogen is the more basic of the two and will be preferentially protonated under acidic conditions. The pyridine nitrogen can also be protonated, especially in strongly acidic media.
-
Nucleophilicity: The secondary amine is a potent nucleophile and can react with electrophiles such as alkyl halides and acyl chlorides.
-
Oxidation: The secondary amine can be susceptible to oxidation. The pyridine ring can be oxidized to the corresponding N-oxide using reagents like m-CPBA.
-
Stability and Storage: The compound is expected to be stable under standard laboratory conditions. However, like many amines, it may be sensitive to air and light over long periods. It is best stored in a cool, dark place under an inert atmosphere.
Potential Biological Activity and Applications
While no specific biological data exists for this molecule, its structural motifs are prevalent in pharmacologically active compounds.
-
CNS Agents: The benzylamine scaffold is found in many centrally acting agents. N-benzyl substitution can modulate activity at monoamine transporters (DAT, NET, SERT).[25]
-
Enzyme Inhibition: Pyridine rings are common in kinase inhibitors and other enzyme-targeted drugs. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been investigated as CDK2 inhibitors for cancer therapy.[26]
-
Antimicrobial Agents: Pyridine derivatives are known to possess a wide range of antimicrobial activities.[27]
-
Acetylcholinesterase (AChE) Inhibition: N-benzyl pyridinium structures have been explored as potent AChE inhibitors for potential use in Alzheimer's disease treatment.[28]
This molecule represents a promising scaffold for building libraries of compounds for screening against various biological targets.
Safety and Handling
No specific toxicity data is available. However, based on the properties of its precursors, 4-isopropylbenzylamine and pyridin-3-ylmethanamine, the following precautions are advised:
-
Hazard Classification (Predicted): Corrosive, skin and eye irritant. Harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Conclusion
(4-Isopropylbenzyl)(pyridin-3-ylmethyl)amine is a structurally interesting secondary amine with potential for applications in materials science and medicinal chemistry. This guide provides a robust, theoretically grounded framework for its synthesis and characterization. The proposed reductive amination protocol offers a reliable method for its preparation, and the predicted spectral data serve as a benchmark for its structural verification. Researchers exploring this or similar molecules can use this document as a comprehensive starting point for their investigations.
References
-
Jaskiewicz, M., et al. "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." Journal of Mass Spectrometry (2004). [Link]
-
Gao, J., et al. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines." Journal of the American Society for Mass Spectrometry (2006). [Link]
-
PubChem. "4-Isopropylbenzylamine." National Center for Biotechnology Information. [Link]
-
ResearchGate. "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF." [Link]
-
PubMed. "An Unprecedented Rearrangement in Collision-Induced Mass Spectrometric Fragmentation of Protonated Benzylamines." [Link]
-
PubChem. "3-Pyridinemethanamine." National Center for Biotechnology Information. [Link]
-
PubChem. "Pyridin-3-ylmethanamine Hydrochloride." National Center for Biotechnology Information. [Link]
-
Al-Qaisi, J. A., et al. "Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity." Journal of Enzyme Inhibition and Medicinal Chemistry (2023). [Link]
-
ResearchGate. "Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF." [Link]
-
Matrix Fine Chemicals. "1-(PYRIDIN-3-YL)METHANAMINE | CAS 3731-52-0." [Link]
-
Grokipedia. "Isopropylbenzylamine." [Link]
-
Pine, S. H., et al. "Application of 13C NMR Spectroscopy and 13C-Labeled Benzylammonium Salts to the Study of Rearrangements of Ammonium Benzylides." The Journal of Organic Chemistry (1998). [Link]
-
Cao, C., et al. "Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines." arXiv (2018). [Link]
-
Amazon AWS. "S1 Rhodium-Catalyzed One-Pot Synthesis of Substituted Pyridine Derivatives from α,β-Unsaturated Ketoximes and Alkynes." [Link]
-
PubMed. "Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines." [Link]
- Google Patents. "AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE."
-
Master Organic Chemistry. "Reductive Amination, and How It Works." [Link]
-
PubMed. "Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy." [Link]
-
ResearchGate. "Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines." [Link]
-
PMC. "NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions." [Link]
-
ResearchGate. "Substituent Effects on 13 C NMR and 1 H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines." [Link]
-
PrepChem.com. "Synthesis of N-benzylidenemethylamine." [Link]
-
Chemistry LibreTexts. "11.8: Fragmentation Patterns in Mass Spectrometry." [Link]
-
Wikipedia. "Isopropylbenzylamine." [Link]
-
IntechOpen. "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles." [Link]
-
DTIC. "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)." [Link]
-
Universidad de Granada. "NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors." [Link]
-
Synple Chem. "Application Note – PROTAC formation (via reductive amination)." [Link]
- Google Patents.
-
MassBank. "Ion fragmentation of small molecules in mass spectrometry." [Link]
-
University of Tartu. "pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB)." [Link]
-
Royal Society of Chemistry. "Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes." [Link]
- Google Patents.
-
ResearchGate. "Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives." [Link]
-
ResearchGate. "(PDF) Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones." [Link]
-
Save My Exams. "Molecular Ion Peak & Fragmentation - A Level Chemistry." [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. US5508404A - Reductive amination process - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Pyridin-3-ylmethanamine | CymitQuimica [cymitquimica.com]
- 5. 3-Pyridinemethanamine | C6H8N2 | CID 31018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(PYRIDIN-3-YL)METHANAMINE | CAS 3731-52-0 [matrix-fine-chemicals.com]
- 7. 4-Isopropylbenzylamine | C10H15N | CID 138221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. labproinc.com [labproinc.com]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. echemi.com [echemi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchwith.stevens.edu [researchwith.stevens.edu]
- 22. researchgate.net [researchgate.net]
- 23. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium-curcumin derivatives as potent AChE inhibitors with antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
